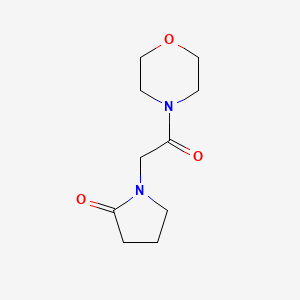
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- is a compound that features both morpholine and pyrrolidinyl groups Morpholine is a heterocyclic amine with both amine and ether functional groups, while the pyrrolidinyl group is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- typically involves the reaction of morpholine with 2-oxo-1-pyrrolidineacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to achieve high yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyrrolidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the pyrrolidinyl group.
Pyrrolidine: Another related compound that contains the pyrrolidinyl group but lacks the morpholine moiety.
N-((2-oxo-1-pyrrolidinyl)acetyl)morpholine: A closely related compound with similar functional groups.
Uniqueness
Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- is unique due to the combination of morpholine and pyrrolidinyl groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
127040-57-7 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N2O3/c13-9-2-1-3-12(9)8-10(14)11-4-6-15-7-5-11/h1-8H2 |
InChI Key |
STCIKKQYKAFZSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















